molecular formula C165H254N44O55S B612671 GLP-2 (humano) CAS No. 223460-79-5

GLP-2 (humano)

Número de catálogo: B612671
Número CAS: 223460-79-5
Peso molecular: 3766.1 g/mol
Clave InChI: TWSALRJGPBVBQU-PKQQPRCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El péptido similar al glucagón 2 es una hormona peptídica de 33 aminoácidos derivada del procesamiento postraduccional del gen de la proglucagón. Se produce principalmente en el tracto gastrointestinal y desempeña un papel crucial en la promoción del crecimiento intestinal, la mejora de la absorción de nutrientes y el mantenimiento de la integridad intestinal .

Aplicaciones Científicas De Investigación

Short Bowel Syndrome

GLP-2 has shown efficacy in treating short bowel syndrome, a condition where a significant portion of the small intestine is absent or non-functional. Clinical studies have demonstrated that GLP-2 improves fluid absorption and nutritional status in patients with this syndrome .

Crohn's Disease

In patients with Crohn's disease, GLP-2 has been found superior to placebo in inducing remission. Its ability to enhance mucosal healing and reduce inflammation makes it a promising therapeutic option for managing this chronic inflammatory bowel disease .

Hepatic Inflammation and Fibrosis

Recent studies indicate that GLP-2 can alleviate hepatic inflammation and fibrosis. In a study involving Mdr2 knockout mice, treatment with GLP-2 reduced markers of liver inflammation and fibrosis through the activation of hepatic stellate cells and modulation of intestinal signaling pathways . This suggests potential applications in treating liver diseases associated with fibrosis.

Necrotizing Enterocolitis in Infants

GLP-2 has been investigated for its role in preventing necrotizing enterocolitis (NEC) in premature infants. Experimental models have shown that chronic administration of GLP-2 reduces mucosal inflammatory cytokine production, indicating its protective effects against this severe gastrointestinal disorder .

Case Study 1: Efficacy in Short Bowel Syndrome

A clinical trial involving patients with short bowel syndrome administered GLP-2 analogs showed significant improvements in intestinal absorption and overall nutritional status compared to baseline measurements.

Case Study 2: Crohn's Disease Remission

In a randomized controlled trial, patients receiving GLP-2 demonstrated higher rates of remission compared to those on placebo, supporting its role as an effective treatment modality for Crohn's disease.

Data Table: Summary of GLP-2 Applications

ApplicationMechanism of ActionKey Findings
Short Bowel SyndromeEnhances fluid absorptionSignificant improvement in nutritional status
Crohn's DiseasePromotes mucosal healingSuperior remission rates compared to placebo
Hepatic Inflammation/FibrosisReduces inflammation via stellate cell modulationDecreased fibrosis markers in animal models
Necrotizing EnterocolitisReduces inflammatory cytokinesProtective effects observed in animal studies

Análisis Bioquímico

Biochemical Properties

GLP-2 exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor . The activity of this receptor is mediated by G proteins which activate adenylyl cyclase . This leads to an increase in the intracellular concentration of cyclic AMP (cAMP), which acts as a second messenger in various cellular processes .

Cellular Effects

GLP-2 has been shown to have a variety of effects on cells. For example, it has been found to stimulate the growth of intestinal epithelium . In human islets, GLP-2 has been shown to reduce inflammation, possibly through a crosstalk between endocrine cells and macrophages . It does not appear to affect β-cell function .

Molecular Mechanism

The molecular mechanism of GLP-2 involves its binding to the GLP-2 receptor, leading to the activation of adenylyl cyclase and an increase in cAMP levels . This can lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, GLP-2 has been shown to rapidly activate key intracellular signals related to cell survival and proliferation . These effects precede the trophic cellular kinetic effects that occur later in intestinal epithelial cells .

Dosage Effects in Animal Models

In animal models, the effects of GLP-2 can vary with different dosages. For example, in high-fat diet-fed mice, treatment with a GLP-2 analog for 4 weeks significantly increased glucose intolerance and enhanced both fasting and glucose-induced insulin concentrations .

Metabolic Pathways

GLP-2 is involved in various metabolic pathways. For example, it has been shown to enhance nutrient absorption and gut adaptation . It may also act in an endocrine fashion to link intestinal growth and metabolism with nutrient intake .

Transport and Distribution

GLP-2 is thought to be transported and distributed within cells and tissues via its receptor, the GLP-2 receptor . The receptor is located on the cell membrane, allowing GLP-2 to exert its effects on the cell .

Subcellular Localization

The GLP-2 receptor, through which GLP-2 exerts its effects, is located on the cell membrane . This suggests that GLP-2 itself would be located extracellularly before it binds to its receptor. After binding, it may induce intracellular signaling pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del péptido similar al glucagón 2 implica la síntesis de péptidos en fase sólida, donde los aminoácidos se añaden secuencialmente a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, típicamente utilizando reactivos como N,N'-diisopropilcarbodiimida y hidroxi benzotriazol. El péptido final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución .

Métodos de producción industrial: La producción industrial de análogos del péptido similar al glucagón 2, como la teduglutida, implica tecnología de ADN recombinante. El gen que codifica el péptido se inserta en un vector de expresión adecuado y se introduce en células huésped, como Escherichia coli o levadura. El péptido se expresa, se cosecha y se purifica mediante una serie de técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido similar al glucagón 2 se somete principalmente a hidrólisis y degradación enzimática. Es susceptible a la escisión por la dipeptidil peptidasa-4, que inactiva el péptido mediante la eliminación del dipéptido N-terminal .

Reactivos y condiciones comunes:

Productos principales: Los productos principales de estas reacciones son fragmentos peptídicos más cortos y aminoácidos que resultan de la escisión de los enlaces peptídicos .

Actividad Biológica

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide derived from proglucagon, primarily secreted by intestinal L-cells in response to nutrient intake. It plays a crucial role in maintaining intestinal health and has garnered attention for its potential therapeutic applications in various gastrointestinal disorders.

GLP-2 exerts its biological effects through the activation of the GLP-2 receptor (GLP-2R), which is predominantly expressed in the gastrointestinal tract, including enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of GLP-2R leads to several key physiological responses:

  • Stimulation of Intestinal Growth : GLP-2 promotes the proliferation of intestinal epithelial cells and inhibits apoptosis, thereby enhancing mucosal growth and repair after injury .
  • Regulation of Gastrointestinal Function : It modulates gastric acid secretion, nutrient absorption, and intestinal motility .
  • Anti-inflammatory Effects : GLP-2 has been shown to attenuate inflammation in various models, suggesting a protective role against gastrointestinal injury .

1. Cell Proliferation and Apoptosis Inhibition

GLP-2 significantly stimulates the proliferation of intestinal crypt cells while inhibiting their apoptosis. This action is essential for maintaining the integrity of the intestinal epithelium, especially following injuries such as surgical resections or inflammatory conditions .

2. Impact on Gut Health

In clinical studies, GLP-2 has demonstrated efficacy in improving gut health in patients with conditions like short bowel syndrome. It enhances nutrient absorption and reduces complications associated with intestinal injuries .

3. Mechanistic Insights

Research indicates that GLP-2 can mitigate LPS-induced inflammation by inhibiting key signaling pathways such as ERK1/2, JNK1/2, and NF-κB. This suggests that GLP-2 may have therapeutic potential in managing inflammatory bowel diseases .

Case Study 1: Short Bowel Syndrome

A study involving patients with short bowel syndrome reported that administration of GLP-2 resulted in improved intestinal adaptation, leading to enhanced nutrient absorption and reduced dependency on parenteral nutrition .

Case Study 2: Chemotherapy-Induced Mucositis

In a preclinical model, GLP-2 administration significantly reduced epithelial damage caused by chemotherapy, demonstrating its potential to protect against drug-induced mucositis in both small and large intestines .

Data Summary

Biological Activity Effect Reference
Cell ProliferationStimulates proliferation of crypt cells
Apoptosis InhibitionReduces cell death in intestinal epithelium
Nutrient AbsorptionEnhances absorption post-surgery
Anti-inflammatory EffectsAttenuates LPS-induced inflammation

Propiedades

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSALRJGPBVBQU-PKQQPRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H254N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3766.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223460-79-5
Record name Glucagon-like peptide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.